Menaquinone-9-d7: A Technical Guide to Chemical Properties and Stability
Menaquinone-9-d7: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Menaquinone-9-d7 (MK-9-d7). Given the limited availability of data specific to the deuterated form, this document primarily relies on the well-established data for the non-deuterated Menaquinone-9 (MK-9), with the reasonable scientific assumption that the deuteration at a non-labile position will have a negligible impact on its chemical properties and stability. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.
Core Chemical Properties
Menaquinone-9-d7 is a deuterated analog of Menaquinone-9, a member of the Vitamin K2 family. Vitamin K2 homologues are characterized by a 2-methyl-1,4-naphthoquinone ring and a polyisoprenoid side chain of varying length. In the case of MK-9, this side chain consists of nine isoprenoid units. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Such isotopic labeling is often utilized in metabolic studies, as a tracer, or as an internal standard for quantitative analysis by mass spectrometry.[1]
Quantitative Data Summary
The following table summarizes the key chemical properties of Menaquinone-9. The molecular weight for Menaquinone-9-d7 has been adjusted to account for the seven deuterium atoms.
| Property | Value | Source |
| Molecular Formula | C₅₆H₇₃D₇O₂ | Assumed from MK-9 |
| Molecular Weight | 792.3 g/mol | Calculated from MK-9 |
| CAS Number | 523-39-7 (for MK-9) | [2][3][4] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in Chloroform (B151607) (100 mg/ml) | [5] |
| UV Absorption Maxima (λmax) | 249, 270, 315 nm | [6][5] |
| Purity | ≥98% (typical for MK-9) | [4] |
Stability Profile
Menaquinones, including MK-9, are known to be sensitive to certain environmental factors. Understanding the stability of Menaquinone-9-d7 is critical for its proper handling, storage, and application in experimental settings.
Key Stability Considerations:
-
Light Sensitivity: Menaquinones are susceptible to degradation upon exposure to light, particularly UV radiation.[6][5] It is crucial to store Menaquinone-9-d7 in light-protected containers.
-
Alkaline Sensitivity: The stability of menaquinones is compromised in alkaline conditions.[7] Contact with strong bases should be avoided.
-
Thermal Stability: While generally considered thermostable, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
-
Oxidation: As with other quinones, menaquinones can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Storage Recommendations:
For optimal stability, Menaquinone-9-d7 should be stored at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere.[5]
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of menaquinones, which can be adapted for Menaquinone-9-d7.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of menaquinone samples.
Objective: To separate and quantify Menaquinone-9-d7 and potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Water (HPLC grade)
-
Menaquinone-9-d7 standard of known purity.
Procedure:
-
Standard Preparation: Prepare a stock solution of Menaquinone-9-d7 standard in a suitable solvent (e.g., chloroform or a mixture of isopropanol and n-hexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the Menaquinone-9-d7 sample in the same solvent used for the standard to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase for menaquinone analysis is a mixture of methanol and ethanol (e.g., 95:5 v/v) or isopropanol and n-hexane (e.g., 2:1 v/v).[4] The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 248 nm or 270 nm.[4]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared standards and sample solutions into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of Menaquinone-9-d7 in the sample by comparing its peak area to the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Forced Degradation Study for Stability Assessment
This protocol describes a forced degradation study to investigate the stability of Menaquinone-9-d7 under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of Menaquinone-9-d7.
Methodology:
-
Sample Preparation: Prepare a stock solution of Menaquinone-9-d7 in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.[8]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide (B78521) at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method (as described in Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Data Interpretation: Identify any new peaks that appear in the chromatograms of the stressed samples as potential degradation products. The decrease in the peak area of the parent compound indicates the extent of degradation.
Signaling Pathway and Biological Role
Menaquinone-9, and by extension Menaquinone-9-d7, plays a crucial role as a form of Vitamin K2. The primary biological function of Vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][3][9] This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) residues (Glu) to γ-carboxyglutamate residues (Gla) in a number of proteins, known as Vitamin K-dependent proteins (VKDPs).[3][9] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions.[3]
The Vitamin K cycle is a critical metabolic pathway that allows for the recycling of Vitamin K, ensuring a continuous supply of the active form for the carboxylation reaction.
Vitamin K Cycle
Caption: The Vitamin K cycle and its role in the γ-carboxylation of proteins.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies on Menaquinone-9-d7.
References
- 1. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. vitamin K cycle pathwayRat Genome Database [rgd.mcw.edu]
- 7. mdpi.com [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
